KDM3B Selective Binding vs. Pan-KDM Inhibitors JIB-04 and GSK-J4
PFI-90 demonstrates a strong binding preference for KDM3B with KD = 7.68 μM, while showing minimal effect on KDM1A, KDM4B, KDM5A, KDM6B, and HDAC family members . At 10 μM concentration, PFI-90 inhibits KDM3B by 87.1%, with inhibition of KDM4B, KDM5A, and KDM6B ranging from only 46.8% to 87.1%—substantially weaker off-target activity . In contrast, JIB-04 is a pan-selective Jumonji histone demethylase inhibitor with IC50 values of 230-1100 nM across KDM5A, KDM4A-E, and KDM6B, demonstrating no KDM3B selectivity . GSK-J4 functions as a dual inhibitor of KDM6A/B with moderate KDM5 inhibition, lacking KDM3B specificity [1].
| Evidence Dimension | Target selectivity (binding affinity and inhibition) |
|---|---|
| Target Compound Data | PFI-90: KD = 7.68 μM for KDM3B; minimal effect on KDM1A, KDM4B, KDM5A, KDM6B, HDAC1-3, PRMT5; 10 μM inhibits KDM3B by 87.1% |
| Comparator Or Baseline | JIB-04: IC50 values of 230, 340, 435, 445, 855, 1100 nM for JARID1A, JMJD2E, JMJD2B, JMJD2A, JMJD3, JMJD2C respectively (pan-KDM inhibition, no KDM3B selectivity). GSK-J4: dual KDM6A/B inhibitor with moderate KDM5 inhibition. |
| Quantified Difference | PFI-90 shows 7.68 μM KD for KDM3B with minimal cross-reactivity across other KDM families; JIB-04 inhibits multiple KDM families with sub-micromolar IC50 but lacks KDM3B specificity. |
| Conditions | Binding assays and in vitro KDM inhibition assays |
Why This Matters
For target-specific epigenetic studies, PFI-90 enables selective interrogation of KDM3B biology without confounding pan-KDM effects inherent to JIB-04 or GSK-J4.
- [1] Chemical Probes Portal. GSK-J4. Cell-active inhibitor of KDM6 with moderate KDM5 inhibition. View Source
